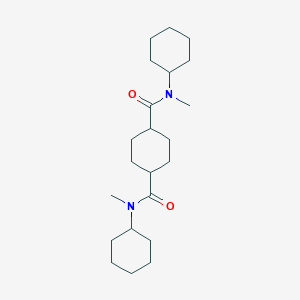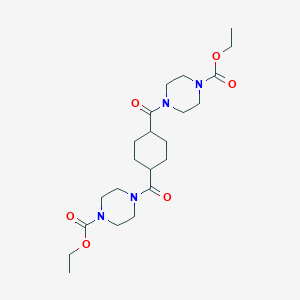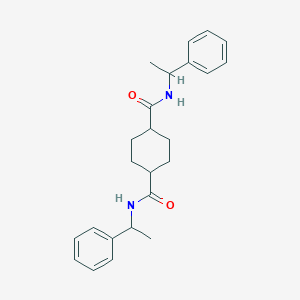
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPEP and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves the modulation of mGluR5. This compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor. This leads to increased signaling through the receptor, which can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This can lead to improved cognitive function and memory. It has also been shown to have neuroprotective effects, which can help prevent or slow down the progression of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium in lab experiments is its potency and selectivity as a positive allosteric modulator of mGluR5. This allows for precise modulation of the receptor, which can lead to more accurate results in experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This can lead to improved treatments for neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the mechanisms underlying cognitive function and memory.
合成方法
The synthesis method of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium involves a multi-step process. The first step involves the reaction of 3-bromopyridine with benzyl cyanide in the presence of a palladium catalyst to form 3-bromo-1-phenylpropanenitrile. The second step involves the reaction of 3-bromo-1-phenylpropanenitrile with ethyl oxalate in the presence of sodium ethoxide to form 3-bromo-1-(2-oxo-2-phenylethyl)pyridinium.
科学研究应用
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of mGluR5, which can lead to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
3-Bromo-1-(2-oxo-2-phenylethyl)pyridinium |
|---|---|
分子式 |
C13H11BrNO+ |
分子量 |
277.14 g/mol |
IUPAC 名称 |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C13H11BrNO/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11/h1-9H,10H2/q+1 |
InChI 键 |
AKUKOWPMKWTBQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)





![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)

![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)
![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)